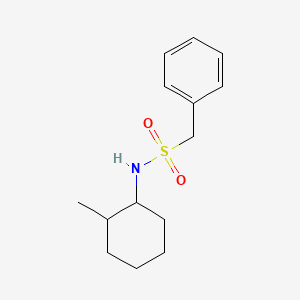![molecular formula C12H14N4O3S B5300470 1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5300470.png)
1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide is a synthetic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for scientific research.
Vorbereitungsmethoden
The synthesis of 1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide involves several steps. One common method includes the reaction of 4-(methylsulfamoyl)aniline with ethyl 2-cyanoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or nickel complexes .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the pyrazole moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction .
Wissenschaftliche Forschungsanwendungen
1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly in pathways involving sulfamoyl groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule for research .
Vergleich Mit ähnlichen Verbindungen
1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide can be compared with similar compounds such as:
4-methylsulfamoylbenzeneboronic acid: This compound shares the sulfamoyl group but differs in its boronic acid moiety, leading to different chemical properties and applications.
1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide: This is a positional isomer with the carboxamide group at a different position, affecting its reactivity and biological activity
The uniqueness of this compound lies in its specific arrangement of functional groups, which provides distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-methyl-N-[4-(methylsulfamoyl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-13-20(18,19)10-5-3-9(4-6-10)15-12(17)11-7-8-14-16(11)2/h3-8,13H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHNBJZGBLTWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[(2-chlorophenyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300402.png)



![4-[(butylsulfonyl)amino]benzamide](/img/structure/B5300433.png)
![7-(3-chlorophenyl)-4-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5300434.png)
![N-[(4-methylphenyl)(pyridin-4-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5300438.png)
![4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid](/img/structure/B5300447.png)
![(1,3-benzodioxol-5-ylmethyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5300450.png)
![N-(5-BROMO-2-PYRIDINYL)-2-{[4-METHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5300461.png)
![N-[(4-bromophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5300465.png)

![1-[(2,2-difluorocyclopropyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5300474.png)
![3-({4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5300480.png)
